molecular formula C11H14BrN B14647909 5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide CAS No. 54676-00-5

5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide

Cat. No.: B14647909
CAS No.: 54676-00-5
M. Wt: 240.14 g/mol
InChI Key: UMBQFFNAMXHYHA-UHFFFAOYSA-M
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Description

5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide is a heterocyclic organic compound It is characterized by a pyridinium ring substituted with ethenyl, methyl, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide typically involves the alkylation of 2-methylpyridine with appropriate alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the generated acid and drive the reaction to completion. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
  • 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone

Uniqueness

5-Ethenyl-2-methyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

54676-00-5

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

5-ethenyl-2-methyl-1-prop-2-enylpyridin-1-ium;bromide

InChI

InChI=1S/C11H14N.BrH/c1-4-8-12-9-11(5-2)7-6-10(12)3;/h4-7,9H,1-2,8H2,3H3;1H/q+1;/p-1

InChI Key

UMBQFFNAMXHYHA-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=C(C=C1)C=C)CC=C.[Br-]

Origin of Product

United States

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